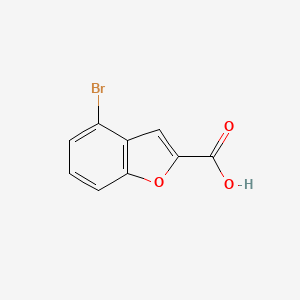

4-Bromobenzofuran-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO3/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHJIEGQJDBVCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(O2)C(=O)O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Topic: 4-Bromobenzofuran-2-carboxylic acid Synthesis Pathways

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Bromobenzofuran-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its rigid benzofuran core, substituted with a reactive carboxylic acid and a versatile bromine handle for cross-coupling reactions, makes it an attractive scaffold for the synthesis of complex molecular architectures.[1][2] This guide provides a comprehensive technical overview of the primary synthetic strategies for accessing this valuable compound. We will dissect key methodologies, including the Perkin rearrangement of halocoumarins, transition-metal-catalyzed domino reactions, and classical cyclization approaches. The discussion emphasizes the underlying reaction mechanisms, the rationale for experimental design, and provides detailed, field-proven protocols to ensure reproducibility.

Introduction: Significance and Synthetic Strategy

The benzofuran nucleus is a prevalent motif in a vast array of natural products and pharmacologically active compounds, exhibiting properties ranging from anticancer to anti-inflammatory and antiviral activities.[3][4][5] The specific incorporation of a bromine atom at the 4-position and a carboxylic acid at the 2-position provides orthogonal functional handles for further molecular elaboration. The carboxylic acid is ideal for forming amides and esters, while the aryl bromide is a key substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of diverse compound libraries.

The primary challenge in synthesizing this compound lies in achieving precise regiochemical control. Direct bromination of the parent benzofuran-2-carboxylic acid is often unselective. Therefore, efficient strategies typically involve constructing the heterocyclic ring from precursors where the bromine atom is already strategically positioned. This guide focuses on such bottom-up approaches.

Retrosynthetic Analysis

A high-level retrosynthetic analysis reveals three dominant disconnection strategies, each forming the basis of a distinct synthetic pathway discussed in this guide.

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Microwave-Assisted Perkin Rearrangement

The Perkin rearrangement, specifically the coumarin-benzofuran ring contraction, offers a robust and high-yielding route to benzofuran-2-carboxylic acids.[6] This pathway leverages readily available 3-halocoumarins, which undergo a base-catalyzed rearrangement. The application of microwave irradiation dramatically accelerates the reaction, reducing synthesis times from hours to minutes.[6]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of a hydroxide or alkoxide ion on the coumarin's ester carbonyl, leading to the fission of the lactone ring. This forms a phenoxide and a vinyl halide moiety. The key step is the subsequent intramolecular nucleophilic attack of the phenoxide onto the vinyl halide carbon, displacing the halide and forming the furan ring. The choice of a strong base like sodium hydroxide is critical for facilitating the initial ring-opening. Ethanol or methanol serves as both a solvent and a reactant in the initial nucleophilic attack.

Experimental Workflow

Caption: Workflow for Perkin rearrangement synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromocoumarin-3-carboxylic acid

-

To a solution of 5-bromosalicylaldehyde (10.0 g, 49.7 mmol) in pyridine (50 mL), add malonic acid (10.4 g, 99.4 mmol) and piperidine (1.0 mL).

-

Heat the mixture at reflux for 4 hours.

-

Cool the reaction mixture to room temperature and pour it into a mixture of concentrated HCl (20 mL) and ice (100 g).

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the intermediate acid.

Step 2: Synthesis of 6-Bromo-3-bromocoumarin

-

Suspend the 6-bromocoumarin-3-carboxylic acid (10.0 g, 36.9 mmol) in acetonitrile (100 mL).

-

Add N-bromosuccinimide (NBS) (7.2 g, 40.6 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.3 g).

-

Heat the mixture at reflux for 2 hours, monitoring by TLC.

-

Cool the reaction, filter the succinimide byproduct, and concentrate the filtrate under reduced pressure. Recrystallize the crude product from ethanol to obtain pure 6-bromo-3-bromocoumarin.

Step 3: Microwave-Assisted Perkin Rearrangement

-

In a 10 mL microwave reaction vessel, place 6-bromo-3-bromocoumarin (1.0 g, 3.1 mmol), sodium hydroxide (0.37 g, 9.3 mmol), and ethanol (5 mL).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate at 300W for 5 minutes, with a target temperature of 80°C.[6]

-

After cooling, transfer the reaction mixture to a beaker and dilute with water (20 mL).

-

Acidify the solution to pH 2 with concentrated HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to afford this compound.

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | ~3 hours | 5 minutes |

| Typical Yield | 75-85% | >90%[6] |

| Temperature | Reflux (~78°C) | 80°C (controlled) |

Pathway 2: Palladium-Catalyzed Sonogashira Coupling and Cyclization

Transition-metal catalysis provides a highly efficient and modular route to substituted benzofurans.[7] The Sonogashira coupling, a palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne, is particularly powerful.[3][8][9] This pathway involves coupling a suitably substituted dihalophenol with an alkyne precursor to the carboxylic acid, followed by an intramolecular cyclization to construct the furan ring in a domino or one-pot fashion.[7]

Mechanistic Rationale

The catalytic cycle involves two key metals: palladium and copper.[3][10]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-iodide bond (the more reactive C-I bond is targeted over the C-Br bond).

-

Copper Cycle: Copper(I) iodide acts as a co-catalyst, reacting with the terminal alkyne and base to form a copper acetylide intermediate.[3]

-

Transmetalation: The copper acetylide transfers the alkyne group to the palladium center.

-

Reductive Elimination: The Pd(II) complex undergoes reductive elimination to form the C-C bond between the aryl group and the alkyne, regenerating the Pd(0) catalyst.

-

Cyclization: The resulting 2-alkynylphenol intermediate undergoes an intramolecular 5-exo-dig cyclization, where the phenolic oxygen attacks the alkyne, often promoted by the same catalyst system or simply by heat, to form the benzofuran ring.

Experimental Workflow

Caption: Workflow for Sonogashira coupling pathway.

Detailed Experimental Protocol

Step 1: One-Pot Sonogashira Coupling and Cyclization

-

To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromo-2-iodophenol (1.5 g, 5.0 mmol), Pd(PPh₃)₂Cl₂ (70 mg, 0.1 mmol, 2 mol%), and copper(I) iodide (19 mg, 0.1 mmol, 2 mol%).

-

Add anhydrous triethylamine (10 mL) as the solvent and base.

-

Slowly add ethyl propiolate (0.54 mL, 5.5 mmol) via syringe.

-

Heat the reaction mixture to 80°C and stir for 6 hours. The reaction progression forms the coupled intermediate which often cyclizes in situ.

-

Monitor the reaction by TLC until the starting phenol is consumed.

-

Cool the mixture, filter through a pad of Celite to remove the catalyst, and wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield ethyl 4-bromobenzofuran-2-carboxylate.

Step 2: Saponification

-

Dissolve the ethyl ester from the previous step (e.g., 1.2 g, 4.4 mmol) in a mixture of ethanol (15 mL) and water (5 mL).

-

Add sodium hydroxide (0.35 g, 8.8 mmol) and heat the mixture at reflux for 2 hours.

-

Cool the reaction, remove the ethanol under reduced pressure, and dilute with water (20 mL).

-

Acidify to pH 2 with 2M HCl.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final product.

| Parameter | Value | Rationale/Reference |

| Catalyst | Pd(PPh₃)₂Cl₂, CuI | Standard for Sonogashira coupling.[3][11] |

| Base | Triethylamine (Et₃N) | Acts as both base and solvent. |

| Temperature | 80°C | Promotes both coupling and cyclization. |

| Typical Yield | 65-80% (over 2 steps) | Varies with substrate scope.[8] |

Pathway 3: Classical Synthesis via Intramolecular Cyclization

A more traditional and often cost-effective approach involves the Williamson ether synthesis to form a phenoxyacetate intermediate, followed by an intramolecular cyclization. This method avoids expensive transition metal catalysts but may require harsher conditions for the cyclization step.

Mechanistic Rationale

The synthesis begins with the O-alkylation of 5-bromosalicylaldehyde with an ethyl haloacetate. The phenoxide, generated by a base like potassium carbonate, acts as a nucleophile, displacing the halide to form an ether linkage. The subsequent cyclization is typically an intramolecular Claisen condensation or a related base-catalyzed reaction where an enolate formed from the acetate methylene group attacks the aldehyde carbonyl. The resulting intermediate then dehydrates to form the benzofuran ring.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-((5-bromo-2-formyl)phenoxy)acetate

-

In a round-bottom flask, dissolve 5-bromosalicylaldehyde (5.0 g, 24.9 mmol) in dry DMF (50 mL).

-

Add anhydrous potassium carbonate (5.2 g, 37.3 mmol) and ethyl chloroacetate (3.2 mL, 29.9 mmol).[12][13]

-

Heat the mixture at 90°C with vigorous stirring for 4 hours.

-

Cool the reaction to room temperature and pour into ice water (200 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude phenoxyacetate, which can be used directly or purified by chromatography.

Step 2: Intramolecular Cyclization and Saponification

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.86 g, 37.3 mmol) in absolute ethanol (50 mL).

-

Add the crude phenoxyacetate from Step 1 dropwise to the sodium ethoxide solution at room temperature.

-

Heat the mixture at reflux for 3 hours to drive the cyclization.

-

Cool the reaction mixture and acidify with 2M HCl to pH 2. This step hydrolyzes the ester in situ.

-

Collect the precipitate, wash thoroughly with water, and recrystallize from an ethanol/water mixture to yield pure this compound.

Comparative Analysis of Pathways

| Feature | Pathway 1: Perkin | Pathway 2: Sonogashira | Pathway 3: Classical Cyclization |

| Speed | Excellent (with microwave) | Good (one-pot possible) | Slow (multi-step, long reflux) |

| Cost | Moderate (NBS, specific coumarin precursors) | High (Palladium catalyst) | Low (common reagents) |

| Modularity | Moderate | Excellent (wide variety of alkynes can be used) | Moderate |

| Conditions | High energy (microwave) or long reflux | Mild to moderate temperatures | Moderate to harsh (strong base) |

| Scalability | Good, especially with flow chemistry setups | Challenging due to catalyst cost and removal | Excellent |

| Key Advantage | High yields and speed | High functional group tolerance | Cost-effective and simple reagents |

Conclusion

The synthesis of this compound can be successfully achieved through several strategic pathways. For rapid synthesis and high yields in a research setting, the Microwave-Assisted Perkin Rearrangement is an outstanding choice. For projects requiring high modularity and functional group tolerance, the Palladium-Catalyzed Sonogashira Coupling offers unparalleled flexibility, albeit at a higher cost. Finally, for large-scale and cost-sensitive manufacturing, the Classical Cyclization of a phenoxyacetate intermediate remains a viable and robust method. The selection of the optimal pathway will ultimately depend on the specific project goals, available resources, and desired scale of production.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 5. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones | MDPI [mdpi.com]

- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

The Emerging Potential of 4-Bromobenzofuran-2-carboxylic Acid in Drug Discovery: A Technical Guide

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of a specific, yet underexplored, derivative: 4-Bromobenzofuran-2-carboxylic acid. While direct biological data on this compound is limited, its structural features—a halogenated benzofuran core coupled with a carboxylic acid moiety—suggest significant therapeutic potential. This guide will dissect the synthesis of this compound, its notable role as a key intermediate in the development of oncogenic KRAS inhibitors, and its inferred biological activities based on the well-documented properties of structurally related benzofurans. We will delve into postulated mechanisms of action and provide detailed experimental protocols for researchers and drug development professionals to unlock the full potential of this promising molecule.

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a prominent structural motif in a vast number of natural products and synthetic pharmaceuticals.[1] The inherent planarity and electronic properties of the benzofuran ring system allow for diverse interactions with biological macromolecules, making it a "privileged scaffold" in drug design. Derivatives of benzofuran have demonstrated a remarkable range of pharmacological effects, including anticancer, antibacterial, antiviral, anti-inflammatory, and antioxidant activities.[1][2]

The biological activity of benzofuran derivatives can be finely tuned by the nature and position of substituents on the bicyclic ring system. The introduction of a carboxylic acid at the 2-position, for instance, often enhances interaction with biological targets through hydrogen bonding and salt bridge formation.[3] Furthermore, the incorporation of halogen atoms, such as bromine, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties.

This guide focuses on the specific derivative, this compound, a molecule that sits at the intersection of these key structural modifications. While it has been primarily identified as a synthetic intermediate, its intrinsic structural alerts warrant a deeper investigation into its own biological potential.

The Influence of Key Structural Moieties: Bromine and the Carboxylic Acid

The predicted biological activity of this compound is largely inferred from the established roles of its constituent functional groups in similar molecular contexts.

The Role of Bromine in Biological Activity

Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic index of a lead compound. The introduction of a bromine atom onto the benzofuran ring can have several profound effects:

-

Increased Lipophilicity: Bromine can increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

-

Enhanced Binding Affinity: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen in biological targets, thereby increasing binding affinity and potency.

-

Metabolic Stability: The presence of a halogen can block sites of metabolism, leading to a longer half-life in vivo.

-

Modulation of Electronic Properties: Bromine's electron-withdrawing nature can influence the electron density of the benzofuran ring system, affecting its reactivity and interaction with target proteins.

Studies on other brominated benzofurans have demonstrated enhanced cytotoxic activity against various cancer cell lines, suggesting that the 4-bromo substitution could contribute to potent anti-proliferative effects.[4]

The Significance of the 2-Carboxylic Acid Group

The carboxylic acid functional group at the C-2 position is a critical feature that often dictates the biological activity of benzofuran derivatives. Its primary roles include:

-

Target Engagement: The carboxylate can act as a hydrogen bond donor and acceptor, as well as form ionic interactions (salt bridges) with positively charged residues (e.g., lysine, arginine) in the active sites of enzymes and receptors.

-

Improved Solubility: The ionizable nature of the carboxylic acid can improve the aqueous solubility of the compound, which is a crucial parameter for drug development.

-

Scaffold for Derivatization: The carboxylic acid provides a convenient handle for further chemical modification, allowing for the synthesis of a wide array of esters and amides with potentially diverse biological activities.

The combination of the bromine atom and the carboxylic acid group in this compound creates a molecule with a unique physicochemical profile, poised for potent and specific biological interactions.

Synthesis of this compound

The synthesis of benzofuran-2-carboxylic acids is well-established in the literature, with the Perkin rearrangement of 3-halocoumarins being a robust and widely used method.[5][6] This approach can be readily adapted for the synthesis of the 4-bromo derivative.

Synthetic Pathway Overview

The synthesis of this compound can be envisioned as a two-step process starting from a commercially available substituted salicylaldehyde.

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3,6-Dibromocoumarin from 6-Bromocoumarin

-

To a solution of 6-bromocoumarin (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq).

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3,6-dibromocoumarin.

Step 2: Perkin Rearrangement to this compound

-

Dissolve 3,6-dibromocoumarin (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of sodium hydroxide (3.0-4.0 eq) in water.

-

Heat the mixture to reflux for 2-3 hours. The progress of the rearrangement can be monitored by TLC.[5]

-

After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the aqueous residue with water and acidify to pH 2-3 with concentrated hydrochloric acid.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Known Biological and Preclinical Relevance: An Intermediate for KRAS Inhibitors

The KRAS protein is a critical signaling molecule, and its mutations are found in a significant percentage of human cancers, including lung, colorectal, and pancreatic cancers. The G12C mutation, in particular, has been a challenging target for drug development. The use of this compound in the synthesis of these inhibitors underscores its value in generating complex molecular architectures designed to interact with this high-value oncology target.

Caption: Role of this compound in KRAS inhibitor synthesis.

This established role in the synthesis of clinically relevant molecules provides a strong rationale for a more thorough investigation of the intrinsic biological properties of this compound itself.

Postulated Biological Activities and Proposed Experimental Workflows

Based on the extensive literature on substituted benzofurans, we can postulate several potential biological activities for this compound.

Potential Anticancer Activity

The benzofuran scaffold is present in numerous compounds with demonstrated anti-proliferative and cytotoxic effects.[2][12][13][14] The presence of the bromine atom is often associated with enhanced anticancer activity.

Postulated Mechanism of Action: A plausible mechanism of action for benzofuran derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB is a key regulator of inflammation, immunity, and cell survival, and its dysregulation is a hallmark of many cancers.

Caption: Postulated inhibition of the NF-κB pathway.

Proposed Experimental Protocol: In Vitro Cytotoxicity Assay

-

Cell Lines: Select a panel of human cancer cell lines (e.g., A549 - lung, HCT116 - colon, MDA-MB-231 - breast) and a non-cancerous control cell line (e.g., HEK293).

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in cell culture medium.

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of the compound for 48-72 hours.

-

Viability Assay: Assess cell viability using a standard method such as the MTT or SRB assay.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Table 1: Representative Cytotoxicity Data for Related Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Benzofuran derivative 12 | SiHa (cervical) | 1.10 | [12] |

| Benzofuran derivative 12 | HeLa (cervical) | 1.06 | [12] |

| Benzofuran hybrid 13g | MCF-7 (breast) | 1.287 | [12] |

| 3-Amidobenzofuran 28g | MDA-MB-231 (breast) | 3.01 | [12] |

Note: This table presents data for structurally related compounds to illustrate the potential potency of the benzofuran scaffold.

Potential Antimicrobial Activity

Halogenated heterocyclic compounds are known to possess significant antimicrobial properties. The benzofuran nucleus itself is found in compounds with antibacterial and antifungal activity.

Postulated Mechanism of Action: The mechanism of action for halogenated antimicrobials can be multifaceted, including disruption of the cell membrane, inhibition of essential enzymes, and interference with DNA replication. The lipophilic nature of the brominated benzofuran could facilitate its entry into microbial cells.

Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Microbial Strains: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable broth medium.

-

Inoculation: Inoculate the wells of a 96-well plate with a standardized suspension of the microbial strain.

-

Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.

Future Directions and Conclusion

This compound represents a molecule of significant interest for further investigation. Its established utility as a synthetic building block for high-value therapeutic targets, combined with the strong potential for intrinsic biological activity inferred from its structural analogs, makes it a compelling candidate for a dedicated research program.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the compound against a wide range of biological targets, including kinases, proteases, and microbial enzymes.

-

In Vivo Studies: If promising in vitro activity is identified, progressing the compound to in vivo models of cancer or infectious diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to understand the contribution of the bromo and carboxylic acid groups to its activity and to optimize its potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which the compound exerts its biological effects.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 7. MX2022005726A - Improved synthesis of kras g12c inhibitor compound. - Google Patents [patents.google.com]

- 8. WO2023183585A1 - Kras inhibitors - Google Patents [patents.google.com]

- 9. US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound - Google Patents [patents.google.com]

- 10. KRAS G12C inhibitors and methods of using the same - Patent US-10519146-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. WO2015054572A1 - Inhibitors of kras g12c - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound | 177735-22-7 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

The Untapped Potential of 4-Bromobenzofuran-2-carboxylic Acid: A Technical Guide for Medicinal Chemists

Executive Summary

The benzofuran nucleus is a cornerstone in medicinal chemistry, serving as the scaffold for a multitude of clinically significant drugs. The strategic introduction of halogen atoms, particularly bromine, has been repeatedly shown to enhance the pharmacological profile of these heterocyles. This guide delves into the untapped potential of a specific, yet under-explored, building block: 4-Bromobenzofuran-2-carboxylic acid . While direct biological data on this isomer is sparse, this document will synthesize existing knowledge from closely related analogues to provide a comprehensive roadmap for its application in modern drug discovery. We will explore its synthesis, propose high-potential therapeutic avenues, and provide detailed experimental protocols to empower researchers to unlock its full potential.

The Benzofuran Scaffold: A Privileged Structure in Drug Discovery

Benzofuran, a bicyclic system composed of a fused benzene and furan ring, is a prominent feature in numerous natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal starting point for the design of targeted therapies. The carboxylic acid moiety at the 2-position is a particularly valuable functional group, acting as a versatile handle for synthetic elaboration and a potential interaction point with biological targets.[2][3]

The introduction of a bromine atom onto the benzofuran ring system is a well-established strategy for modulating a compound's physicochemical and pharmacological properties. The bromine substituent can influence lipophilicity, metabolic stability, and, most importantly, binding affinity through the formation of halogen bonds.[1] While various bromo-isomers of benzofuran have been investigated, the 4-bromo substitution pattern of the title compound remains a largely unexplored area, representing a significant opportunity for the development of novel therapeutics.

Synthesis and Physicochemical Properties

This compound is a white solid with a molecular weight of 241.04 g/mol .[4] Its chemical structure and key identifiers are provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₅BrO₃ |

| IUPAC Name | 4-bromo-1-benzofuran-2-carboxylic acid |

| CAS Number | 1369143-28-1 |

| PubChem CID | 67202761 |

While commercially available from several suppliers, understanding its synthesis is crucial for the preparation of derivatives.[5] A plausible synthetic route can be adapted from the synthesis of similarly substituted benzofurans.[6]

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of Ethyl 4-bromobenzofuran-2-carboxylate.

-

To a solution of 2-bromo-6-hydroxybenzaldehyde (1.0 eq) in acetone, add ethyl chloroacetate (1.2 eq) and anhydrous potassium carbonate (2.5 eq).

-

Reflux the mixture for 12-16 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-bromobenzofuran-2-carboxylate, which can be purified by column chromatography.

-

-

Step 2: Hydrolysis to this compound.

-

Dissolve the ethyl 4-bromobenzofuran-2-carboxylate from the previous step in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) and reflux the mixture for 2-4 hours.

-

After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to afford this compound.

-

Potential Therapeutic Applications

Based on the established biological activities of structurally related compounds, we can logically infer several high-potential therapeutic applications for this compound and its derivatives.

Anticancer Agents

The benzofuran scaffold is a common feature in many anticancer agents.[1] Halogenated derivatives, in particular, have shown significant cytotoxic activity against various cancer cell lines.[6] A notable example is the investigation of 5-bromobenzofuran derivatives as inhibitors of carbonic anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many hypoxic tumors and linked to cancer cell proliferation and invasion.[7]

Scientific Rationale: The 4-bromo substitution on the benzofuran ring could offer a unique binding profile within the active site of oncogenic proteins, potentially leading to improved potency or a different selectivity profile compared to other isomers. The carboxylic acid at the 2-position can act as a key hydrogen bond donor/acceptor or be derivatized to explore further structure-activity relationships (SAR).

Proposed Research Workflow:

Caption: Workflow for evaluating anticancer potential.

Experimental Protocol: In vitro Cytotoxicity (MTT Assay)

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test compounds (including this compound and its derivatives) and a vehicle control.

-

Incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ values from the dose-response curves.

Hypothetical Data Table for Anticancer Screening:

| Compound ID | R-group at C2-carboxyl | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |

| 4-Br-BFC | -OH | Data to be generated | Data to be generated | Data to be generated |

| 4-Br-BFC-01 | -NH(CH₂)₂OH | Data to be generated | Data to be generated | Data to be generated |

| 4-Br-BFC-02 | -NH(p-Cl-Ph) | Data to be generated | Data to be generated | Data to be generated |

Antimicrobial Agents

Benzofuran derivatives have a long history as effective antimicrobial agents.[6] The introduction of halogens into the benzofuran structure has been shown to enhance their activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6]

Scientific Rationale: The lipophilicity conferred by the bromo substituent can facilitate the compound's passage through microbial cell membranes. The specific stereoelectronic properties of the 4-bromo isomer may lead to novel interactions with essential microbial enzymes or structural components.

Proposed Research Workflow:

Caption: Workflow for antimicrobial drug discovery.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no drug) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibitors

The benzofuran-2-carboxylic acid motif has been successfully employed in the design of inhibitors for various enzymes, including Pim-1 kinase, a target in oncology.[8] The carboxylic acid often plays a crucial role in binding to the active site through interactions with key amino acid residues.

Scientific Rationale: The 4-bromo substituent can occupy a hydrophobic pocket within an enzyme's active site, potentially increasing binding affinity and inhibitory potency. The specific position of the bromine atom can influence the orientation of the molecule within the active site, leading to enhanced selectivity for the target enzyme over related enzymes.

Proposed Research Workflow:

Caption: Workflow for the development of enzyme inhibitors.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for this compound is not yet available, we can extrapolate from general principles observed for related compounds:

-

The Carboxylic Acid: This group is a key interaction point. Esterification or amidation will likely have a profound impact on activity and should be extensively explored.

-

The 4-Bromo Group: Its position may influence the overall conformation of the molecule and its ability to form halogen bonds. Comparing the activity of the 4-bromo isomer with other bromo-isomers (5-, 6-, and 7-bromo) will be crucial for understanding the SAR.

-

Further Substitution: The benzene ring of the benzofuran scaffold offers additional points for modification (positions 5, 6, and 7) to further optimize activity, selectivity, and pharmacokinetic properties.

Future research should focus on the systematic exploration of these structural modifications to build a comprehensive SAR profile for this promising scaffold.

Conclusion

This compound represents a largely untapped resource for medicinal chemists. Its straightforward synthesis and the proven track record of related halogenated benzofurans in various therapeutic areas provide a strong rationale for its investigation. This guide has outlined a clear path forward, providing the foundational knowledge and experimental frameworks necessary to explore its potential as a scaffold for the next generation of anticancer, antimicrobial, and enzyme-inhibiting drugs. It is our hope that this document will catalyze new research efforts and unlock the full therapeutic potential of this promising molecule.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C9H5BrO3 | CID 67202761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-1-benzofuran-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Virtuoso: 4-Bromobenzofuran-2-carboxylic Acid as a Premier Building Block in Modern Organic Synthesis

Abstract

The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3] Among the vast array of functionalized benzofurans, 4-Bromobenzofuran-2-carboxylic acid has emerged as a particularly versatile and powerful building block for organic synthesis. Its strategic placement of a carboxylic acid and a bromine atom on the benzofuran core provides two orthogonal handles for a diverse range of chemical transformations. The carboxylic acid at the 2-position serves as a versatile anchor for the introduction of various functionalities through amide bond formation and esterification, while the bromine atom at the 4-position is an ideal electrophilic partner for a multitude of transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthesis and synthetic utility of this compound, offering field-proven insights and detailed protocols for its application in the construction of complex molecular architectures relevant to drug discovery and materials science.

Introduction: The Strategic Advantage of the this compound Scaffold

The unique arrangement of functional groups in this compound underpins its utility as a superior building block. The benzofuran core itself imparts favorable physicochemical properties and is a recognized pharmacophore in many biologically active molecules.[1]

-

The 2-Carboxylic Acid Moiety: This functional group provides a robust site for derivatization. It can be readily converted into amides, esters, and other carbonyl derivatives, allowing for the facile introduction of diverse side chains and the modulation of a molecule's pharmacokinetic and pharmacodynamic properties.

-

The 4-Bromo Substituent: The bromine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond formation. Its position on the benzene ring of the benzofuran scaffold makes it amenable to a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. This enables the introduction of aryl, heteroaryl, vinyl, and amino substituents, dramatically expanding the accessible chemical space.

The combination of these two functionalities in a single, stable molecule allows for a modular and convergent approach to the synthesis of complex target molecules.

Synthesis of this compound

A reliable and scalable synthesis of the title compound is crucial for its widespread application. One of the most effective methods for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins.[4][5][6] This reaction proceeds via a base-catalyzed ring contraction of a 3-halocoumarin to afford the corresponding benzofuran-2-carboxylic acid.

The synthesis of this compound can be envisioned through a two-step sequence starting from a readily available 6-bromocoumarin. The first step involves the bromination of the coumarin at the 3-position, followed by the Perkin rearrangement.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Perkin Rearrangement

This protocol is adapted from general procedures for the Perkin rearrangement.[4][5] Optimization may be required for this specific substrate.

Step 1: Synthesis of 3,6-Dibromocoumarin

-

To a solution of 6-bromocoumarin (1.0 eq) in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS, 1.1 eq).

-

The reaction mixture can be heated using conventional heating or microwave irradiation to expedite the reaction.[4] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

-

Collect the precipitate by vacuum filtration and wash with a cold solvent to afford the crude 3,6-dibromocoumarin.

-

The crude product can be purified by recrystallization.

Step 2: Synthesis of this compound

-

In a round-bottom flask, dissolve 3,6-dibromocoumarin (1.0 eq) in a suitable solvent such as ethanol.

-

Add an aqueous solution of a base, such as sodium hydroxide (e.g., 2-3 eq).

-

Heat the reaction mixture to reflux and monitor the progress by TLC. Microwave heating can also be employed to significantly reduce the reaction time.[4]

-

Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

The Synthetic Utility of this compound

The true power of this compound lies in its ability to serve as a versatile scaffold for the construction of a diverse library of compounds. The following sections detail its application in several key synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

Caption: Key cross-coupling reactions of the title compound.

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound.[7] This reaction is particularly useful for synthesizing biaryl compounds, which are prevalent in many pharmaceutical agents.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is based on general procedures for Suzuki-Miyaura couplings of aryl bromides.[8][9][10]

-

To a degassed mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq) in a solvent system like 1,4-dioxane/water, add a palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%).

-

Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature ranging from 80 to 100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Acidify the aqueous layer to precipitate the product.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Efficient for C-C bond formation. |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Activates the organoboron species. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Promotes solubility of both organic and inorganic reagents. |

| Temperature | 80 - 100 °C | Provides sufficient energy for the catalytic cycle to proceed. |

The Heck reaction facilitates the coupling of an aryl halide with an alkene, providing a direct route to substituted alkenes.[11]

Protocol: Heck Reaction with n-Butyl Acrylate

This protocol is adapted from general procedures for Heck reactions.[12][13]

-

In a sealed tube, combine this compound (1.0 eq), n-butyl acrylate (1.2-1.5 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand like PPh₃ or P(o-tol)₃ (4-10 mol%), and a base, typically a tertiary amine like Et₃N (2.0-3.0 eq), in a suitable solvent such as DMF or acetonitrile.

-

Heat the reaction mixture to 80-120 °C.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ | A common and effective palladium source. |

| Ligand | PPh₃, P(o-tol)₃ | Stabilizes the palladium catalyst and modulates its reactivity. |

| Base | Et₃N, DIPEA | Neutralizes the HX generated during the reaction. |

| Solvent | DMF, Acetonitrile | Polar aprotic solvents that facilitate the reaction. |

| Temperature | 80 - 120 °C | Necessary to drive the catalytic cycle. |

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an aryl halide with an amine.[14][15] This reaction is instrumental in the synthesis of anilines and their derivatives.

Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol is based on general procedures for Buchwald-Hartwig amination.[16][17][18][19][20]

-

To a Schlenk tube under an inert atmosphere, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong base such as NaOt-Bu or K₃PO₄ (1.5-2.0 eq).

-

Add a dry, degassed solvent like toluene or dioxane, followed by the amine (e.g., morpholine, 1.2 eq).

-

Heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic layer.

-

Purify the product via column chromatography.

| Parameter | Condition | Rationale |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Effective palladium sources for C-N coupling. |

| Ligand | XPhos, BINAP | Bulky, electron-rich phosphine ligands are crucial for this transformation. |

| Base | NaOt-Bu, K₃PO₄ | A strong, non-nucleophilic base is required. |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential. |

| Temperature | 80 - 110 °C | Drives the reaction to completion. |

Derivatization of the Carboxylic Acid

The carboxylic acid at the 2-position is a versatile handle for introducing a wide range of functionalities, most commonly through the formation of amides and esters.

Caption: Common derivatizations of the carboxylic acid moiety.

Amide bond formation is one of the most important reactions in medicinal chemistry.[1] The carboxylic acid of the title compound can be coupled with a wide variety of amines using standard peptide coupling reagents.

Protocol: Amide Coupling with Benzylamine using EDC/HOBt

This is a widely used and reliable method for amide bond formation.[21][22]

-

To a stirred solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM, add 1-hydroxybenzotriazole (HOBt, 1.1 eq) and benzylamine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise.

-

Add a tertiary amine base such as diisopropylethylamine (DIPEA, 2.0 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting amide by flash chromatography or recrystallization.[1]

| Reagent | Role | Rationale |

| EDC | Coupling Agent | Activates the carboxylic acid to form a reactive O-acylisourea intermediate. |

| HOBt | Additive | Suppresses racemization and improves reaction efficiency by forming a more stable active ester. |

| DIPEA | Base | Neutralizes the acidic byproducts and maintains a basic environment for the reaction. |

| Solvent | DMF, DCM | Anhydrous aprotic solvents that are good for solubilizing the reactants. |

Esterification is another fundamental transformation of carboxylic acids, often used to modify the solubility and bioavailability of a compound. The Fischer esterification is a classic method for this purpose.[11]

Protocol: Fischer Esterification with Methanol

This is a straightforward and cost-effective method for synthesizing methyl esters.[4][5][11]

-

Dissolve this compound (1.0 eq) in a large excess of methanol, which acts as both the reactant and the solvent.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

-

Heat the reaction mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the desired methyl ester.

-

Purify by column chromatography if necessary.

Applications in Drug Discovery and Materials Science

The derivatives of this compound have shown significant potential in various fields.

-

Medicinal Chemistry: The benzofuran scaffold is a key component in many biologically active compounds with a wide range of therapeutic properties, including anticancer, antifungal, and anti-inflammatory activities.[1] The ability to readily diversify the this compound core through the reactions described above makes it an invaluable tool in the synthesis of novel drug candidates. For instance, derivatives of benzofuran-2-carboxylic acid have been investigated as inhibitors of various enzymes and as anticancer agents.[23]

-

Materials Science: The extended π-systems that can be generated via cross-coupling reactions on the 4-position make these derivatives interesting candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The carboxylic acid functionality can be used to tune the solubility and processing characteristics of these materials or to anchor them to surfaces.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its strategically positioned functional groups provide orthogonal handles for a wide range of synthetic transformations, including palladium-catalyzed cross-coupling reactions and derivatization of the carboxylic acid. The methodologies and protocols outlined in this guide demonstrate the power of this building block to enable the efficient and modular synthesis of complex molecules with significant potential in drug discovery and materials science. As the demand for novel and diverse chemical entities continues to grow, the importance of versatile building blocks like this compound will only increase.

References

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 3. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 7. pjps.pk [pjps.pk]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. researchgate.net [researchgate.net]

- 10. jcsp.org.pk [jcsp.org.pk]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 16. mdpi.com [mdpi.com]

- 17. real.mtak.hu [real.mtak.hu]

- 18. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [PDF] Total synthesis of natural products containing benzofuran rings | Semantic Scholar [semanticscholar.org]

- 21. This compound | C9H5BrO3 | CID 67202761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid - Google Patents [patents.google.com]

The Alchemist's Guide to 4-Bromobenzofuran-2-carboxylic acid: A Comprehensive Technical Manual on Safe Handling, Synthesis, and Application

For the discerning researcher, scientist, and drug development professional, this guide provides an in-depth exploration of 4-Bromobenzofuran-2-carboxylic acid. Moving beyond a mere recitation of facts, this document delves into the causality behind its handling protocols, the intricacies of its chemical behavior, and its burgeoning potential in the pharmaceutical landscape.

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The introduction of a bromine atom at the 4-position of the benzofuran-2-carboxylic acid core imparts unique physicochemical properties, offering a versatile handle for further chemical modification and influencing biological activity. This guide serves as a comprehensive resource for navigating the safe and effective use of this valuable synthetic intermediate.

Section 1: Prudent Stewardship - Safety and Handling Protocols

The responsible handling of any chemical reagent is paramount to ensuring a safe and productive research environment. While this compound is not acutely toxic, adherence to established safety protocols is non-negotiable.

Hazard Identification and Mitigation

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[4]

Table 1: GHS Hazard and Precautionary Statements for this compound [3][4]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Acute Toxicity, Dermal (Category 4) | GHS07 | Warning | H312: Harmful in contact with skin | P280, P302+P352, P312, P362+P364 |

| Acute Toxicity, Inhalation (Category 4) | GHS07 | Warning | H332: Harmful if inhaled | P261, P271, P304+P340, P312 |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | P280, P302+P352, P332+P313, P362+P364 |

| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |

Engineering Controls and Personal Protective Equipment (PPE)

The primary defense against exposure is a well-ventilated laboratory environment. All manipulations of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3]

Diagram 1: Hierarchy of Controls for Handling this compound

Caption: A visual representation of the hierarchy of safety controls.

A comprehensive PPE ensemble is mandatory when handling this compound. This includes:

-

Eye and Face Protection: Tightly fitting safety goggles with side-shields are essential. A face shield should be worn if there is a risk of splashing.[3]

-

Hand Protection: Chemical-impermeable gloves, such as nitrile rubber, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.[3]

-

Respiratory Protection: For weighing and handling the solid, an N95 (US) or equivalent dust mask is required. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[3]

-

Body Protection: A standard laboratory coat is required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is recommended.

First Aid Measures: A Proactive Approach

In the event of accidental exposure, immediate and appropriate action is critical.

Table 2: First Aid Procedures for this compound Exposure [3]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the individual is conscious, give them one or two glasses of water to drink. Seek immediate medical attention. |

Section 2: The Art of Creation - Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic routes. A common strategy involves the bromination of a suitable benzofuran precursor.

A Plausible Synthetic Protocol

The following protocol is a representative method for the synthesis of this compound, adapted from general procedures for the bromination of benzofuran derivatives.[5][6]

Diagram 2: Synthetic Workflow for this compound

Caption: A streamlined workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a drying tube, dissolve benzofuran-2-carboxylic acid (1 equivalent) in glacial acetic acid.

-

Bromine Addition: Prepare a solution of bromine (1 equivalent) in glacial acetic acid. Add this solution dropwise to the stirred solution of the benzofuran derivative at room temperature. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water. The crude product will precipitate out of the solution.

-

Extraction: If an oily residue is obtained, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate. Wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Understanding the Reactivity

The benzofuran ring system is generally electron-rich and susceptible to electrophilic substitution.[7] The bromine atom at the 4-position is a versatile functional group that can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. The carboxylic acid moiety can be readily converted to esters, amides, and other derivatives, further expanding the synthetic utility of this building block.[1]

Section 3: The Frontier of Discovery - Applications in Research and Drug Development

The unique structural features of this compound make it a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Benzofuran derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][5]

The presence of the bromine atom can enhance biological activity through several mechanisms, including:

-

Increased Lipophilicity: The bromine atom can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.

-

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding.

-

Metabolic Stability: The introduction of a halogen can block sites of metabolism, thereby increasing the in vivo half-life of a drug candidate.

Derivatives of this compound are being explored as potential inhibitors of various enzymes and receptors implicated in disease. For example, benzofuran-based carboxylic acids have been investigated as inhibitors of carbonic anhydrases, which are involved in the progression of some cancers.[8]

Section 4: Analytical Characterization

The identity and purity of this compound and its derivatives can be confirmed using a variety of analytical techniques.

Table 3: Analytical Methods for the Characterization of this compound

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon atom.[9] |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[9] |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, and the C-Br bond.[9] |

| High-Performance Liquid Chromatography (HPLC) | Used to assess the purity of the compound and to separate it from impurities.[10] |

| Elemental Analysis | Determines the elemental composition of the compound, providing an empirical formula. |

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and development. A thorough understanding of its safety and handling requirements is essential for its responsible use in the laboratory. The synthetic protocols and reactivity profile outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing molecule. As the quest for new and effective therapeutics continues, the strategic application of functionalized scaffolds like this compound will undoubtedly play a pivotal role in shaping the future of medicine.

References

- 1. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-Bromo-1-benzofuran-2-carboxylic acid | 1369143-28-1 [sigmaaldrich.com]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: Synthesis and Anticancer Screening of 4-Bromobenzofuran-2-carboxylic Acid Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The benzofuran scaffold is a privileged heterocyclic motif frequently found in compounds with significant biological activities, including anticancer properties. This document provides a detailed guide on the synthesis of 4-Bromobenzofuran-2-carboxylic acid and its subsequent derivatization to generate a library of compounds for anticancer screening. We will delve into the rationale behind the synthetic strategies, provide step-by-step protocols for synthesis and purification, and outline methodologies for evaluating the cytotoxic potential of these novel derivatives against various cancer cell lines.

Introduction: The Therapeutic Potential of Benzofurans

Benzofuran and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities. These activities include antifungal, anti-inflammatory, and, most notably, anticancer properties. The planar structure of the benzofuran ring system allows it to intercalate with DNA or interact with the active sites of various enzymes, making it a versatile scaffold for the design of novel therapeutic agents. The introduction of a bromine atom at the 4-position of the benzofuran ring can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. Furthermore, the carboxylic acid group at the 2-position serves as a convenient handle for further chemical modifications, allowing for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Synthetic Strategy and Rationale

The synthesis of this compound derivatives commences with the construction of the core benzofuran ring, followed by functionalization of the carboxylic acid moiety. A common and effective method for the synthesis of the benzofuran ring is the Perkin rearrangement, which involves the reaction of a salicylaldehyde with an α-haloester. In our case, we will utilize 2-bromo-5-hydroxybenzaldehyde as the starting material.

Diagram: Synthetic Workflow

Caption: Synthetic workflow for this compound derivatives.

Detailed Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of the core compound, this compound, which serves as the precursor for all subsequent derivatives.

Materials:

-

2-Bromo-5-hydroxybenzaldehyde

-

Diethyl bromomalonate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 2-bromo-5-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.5 eq).

-

Addition of Reagent: Slowly add diethyl bromomalonate (1.1 eq) to the reaction mixture at room temperature.

-

Reaction Progression: Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with EtOAc (3 x 50 mL).

-

Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude diethyl 4-bromobenzofuran-2,3-dicarboxylate. Purify the crude product by column chromatography.

-

Hydrolysis and Decarboxylation: Dissolve the purified intermediate in a mixture of EtOH and 10% aqueous NaOH solution. Reflux the mixture for 4 hours.

-

Acidification: After cooling, acidify the reaction mixture with concentrated HCl to pH 2-3.

-

Isolation of Product: The precipitated solid is filtered, washed with cold water, and dried under vacuum to yield this compound.

Synthesis of 4-Bromobenzofuran-2-carboxamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from this compound.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Desired primary or secondary amine (e.g., aniline, benzylamine)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Step-by-Step Protocol:

-

Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add SOCl₂ (1.5 eq) dropwise at 0 °C. Add a catalytic amount of DMF.

-

Reaction Progression: Stir the reaction mixture at room temperature for 2 hours.

-

Removal of Excess Reagent: Remove the excess SOCl₂ and solvent under reduced pressure.

-

Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add the desired amine (1.2 eq) and Et₃N (2.0 eq) dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up: Quench the reaction with water and extract with DCM. Wash the organic layer with saturated NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography or recrystallization.

Anticancer Screening Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Synthesized this compound derivatives

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

Step-by-Step Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Expected Results and Data Presentation

The synthesized derivatives are expected to exhibit varying degrees of cytotoxicity against the tested cancer cell lines. The data should be presented in a clear and concise manner to facilitate SAR analysis.

Table 1: Anticancer Activity (IC₅₀ in µM) of this compound Derivatives

| Compound ID | Derivative Type | R Group | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) |

| BF-Br-01 | Amide | Phenyl | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |

| BF-Br-02 | Amide | Benzyl | 10.8 ± 1.2 | 15.1 ± 1.6 | 12.4 ± 1.1 |

| BF-Br-03 | Ester | Methyl | 35.4 ± 3.1 | 45.2 ± 4.0 | 40.7 ± 3.5 |

| BF-Br-04 | Ester | Ethyl | 28.9 ± 2.5 | 38.6 ± 3.3 | 33.1 ± 2.8 |

| Doxorubicin | Positive Control | - | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion and Future Directions

This application note provides a comprehensive guide for the synthesis and anticancer evaluation of novel this compound derivatives. The presented protocols are robust and can be adapted for the generation of a wide array of compounds. The preliminary data suggests that the amide derivatives, particularly the N-benzyl substituted compound (BF-Br-02), exhibit promising cytotoxic activity. Future work should focus on expanding the library of derivatives to establish a more detailed SAR. Further mechanistic studies, such as apoptosis assays and cell cycle analysis, should be conducted on the most potent compounds to elucidate their mode of action.

using 4-Bromobenzofuran-2-carboxylic acid in Suzuki coupling reactions

An in-depth guide to the strategic application of 4-Bromobenzofuran-2-carboxylic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, designed for researchers and drug development professionals.

Introduction: The Strategic Value of Benzofuran Scaffolds

The benzofuran motif is a privileged heterocyclic structure ubiquitous in medicinal chemistry and natural products, exhibiting a wide range of biological activities.[1][2] The ability to functionalize this core scaffold is paramount for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heterobiaryl compounds.[3][4]